molecular formula C18H18OS B13101388 2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13101388
M. Wt: 282.4 g/mol
InChI Key: PMJFQEPOQJWBPQ-UHFFFAOYSA-N
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Description

2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the 3-oxopropyl intermediate: This can be achieved through the reaction of 2,5-dimethylbenzaldehyde with a suitable reagent such as acetyl chloride in the presence of a base like pyridine.

    Thioesterification: The intermediate is then reacted with thiobenzoic acid under acidic conditions to form the desired thiobenzaldehyde compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The thiobenzaldehyde group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 3-oxopropyl chain can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The thiobenzaldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The 3-oxopropyl chain may also interact with cellular pathways, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its specific substitution pattern and the presence of both a thiobenzaldehyde and a 3-oxopropyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H18OS

Molecular Weight

282.4 g/mol

IUPAC Name

2-[3-(2,5-dimethylphenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C18H18OS/c1-13-7-8-14(2)17(11-13)18(19)10-9-15-5-3-4-6-16(15)12-20/h3-8,11-12H,9-10H2,1-2H3

InChI Key

PMJFQEPOQJWBPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=CC=C2C=S

Origin of Product

United States

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